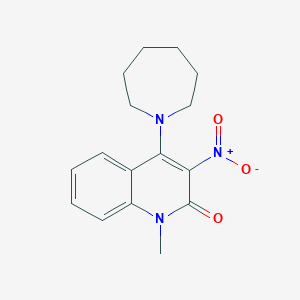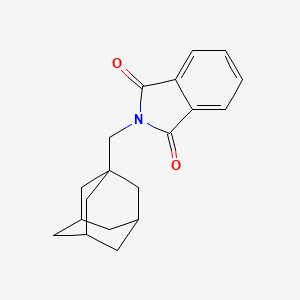![molecular formula C20H18Cl2FN3O2 B5226343 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as "FLAP inhibitor," is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. FLAP inhibitor is a promising drug candidate for the treatment of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
作用机制
FLAP inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), which is an essential component of the arachidonic acid pathway. The arachidonic acid pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. By inhibiting FLAP, FLAP inhibitor reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects
FLAP inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, FLAP inhibitor has been shown to reduce the production of leukotrienes and other inflammatory mediators. Moreover, FLAP inhibitor has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
实验室实验的优点和局限性
One of the major advantages of FLAP inhibitor for lab experiments is its specificity. FLAP inhibitor specifically targets FLAP, which is an essential component of the arachidonic acid pathway. Moreover, FLAP inhibitor has been shown to have a synergistic effect when used in combination with corticosteroids, which are commonly used to treat asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
One of the limitations of FLAP inhibitor for lab experiments is its solubility. FLAP inhibitor has poor solubility in water, which can make it challenging to administer in animal studies. Moreover, FLAP inhibitor has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the research on FLAP inhibitor. One of the major areas of research is the development of more potent and selective FLAP inhibitors. Moreover, the combination of FLAP inhibitor with other anti-inflammatory drugs is an area of active research. Furthermore, the potential applications of FLAP inhibitor in other inflammatory diseases, such as rheumatoid arthritis, are also being explored.
合成方法
The synthesis of FLAP inhibitor involves several steps, including the condensation of 3,5-dichlorobenzoyl chloride with piperazine and the subsequent reaction of the resulting product with 4-fluorophenylhydrazine. The final step involves the cyclization of the resulting compound with ethyl acetoacetate to produce the desired product.
科学研究应用
FLAP inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. One of the major research areas is the treatment of asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. FLAP inhibitor has been shown to reduce inflammation and improve lung function in preclinical studies. Moreover, FLAP inhibitor has been shown to have a synergistic effect when used in combination with corticosteroids, which are commonly used to treat asthma and 1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
属性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2FN3O2/c21-13-9-14(22)11-17(10-13)26-19(27)12-18(20(26)28)25-7-5-24(6-8-25)16-3-1-15(23)2-4-16/h1-4,9-11,18H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYRDWDZZPYLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![2,6-di-tert-butyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5226316.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)

![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)